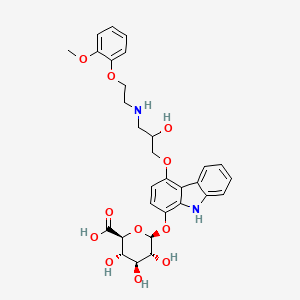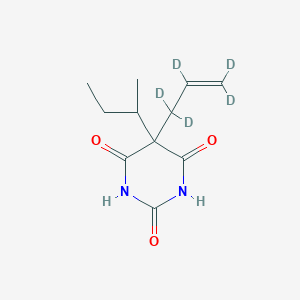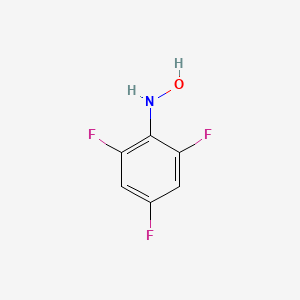![molecular formula C17H19NO3 B13440228 (4R,4aR,7aR,12bS)-9-(trideuteriomethoxy)-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one](/img/structure/B13440228.png)
(4R,4aR,7aR,12bS)-9-(trideuteriomethoxy)-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
The compound (4R,4aR,7aR,12bS)-9-(trideuteriomethoxy)-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one is a complex organic molecule with a unique structure. It belongs to the class of benzofuroisoquinolines, which are known for their diverse biological activities. This compound is particularly interesting due to the presence of trideuteriomethoxy group, which can be used in various scientific studies, including those involving isotopic labeling.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (4R,4aR,7aR,12bS)-9-(trideuteriomethoxy)-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one involves multiple steps. The starting materials typically include benzofuran derivatives and isoquinoline precursors. The key steps in the synthesis include:
Formation of the Benzofuroisoquinoline Core: This involves the cyclization of benzofuran and isoquinoline derivatives under acidic or basic conditions.
Introduction of the Trideuteriomethoxy Group: This step involves the use of deuterated methanol in the presence of a suitable catalyst to introduce the trideuteriomethoxy group.
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as chromatography and crystallization.
化学反応の分析
Types of Reactions
The compound (4R,4aR,7aR,12bS)-9-(trideuteriomethoxy)-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using hydrogen gas in the presence of a palladium catalyst.
Substitution: The trideuteriomethoxy group can be substituted with other functional groups using nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Hydrogen gas with palladium on carbon.
Substitution: Sodium hydride in dimethylformamide.
Major Products
The major products formed from these reactions depend on the specific conditions used. For example, oxidation may yield a ketone or carboxylic acid, while reduction may yield a fully saturated compound.
科学的研究の応用
Chemistry
In chemistry, this compound can be used as a model system for studying isotopic effects and reaction mechanisms. The presence of the trideuteriomethoxy group makes it particularly useful for nuclear magnetic resonance (NMR) studies.
Biology
In biological research, this compound can be used to study enzyme-substrate interactions and metabolic pathways. The isotopic labeling allows for precise tracking of the compound within biological systems.
Medicine
In medicine, this compound may have potential as a therapeutic agent due to its unique structure and biological activity. It could be explored for its potential use in treating various diseases, including cancer and neurological disorders.
Industry
In industry, this compound could be used in the development of new materials and catalysts. Its unique structure may impart desirable properties to these materials, such as increased stability or reactivity.
作用機序
The mechanism of action of (4R,4aR,7aR,12bS)-9-(trideuteriomethoxy)-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one involves its interaction with specific molecular targets. These targets may include enzymes, receptors, or other proteins. The trideuteriomethoxy group may enhance the compound’s binding affinity or alter its metabolic stability, leading to increased efficacy or reduced side effects.
類似化合物との比較
Similar Compounds
(4R,4aR,7aR,12bS)-9-methoxy-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one: Similar structure but lacks the trideuteriomethoxy group.
(4R,4aR,7aR,12bS)-9-ethoxy-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one: Similar structure with an ethoxy group instead of trideuteriomethoxy.
Uniqueness
The presence of the trideuteriomethoxy group in (4R,4aR,7aR,12bS)-9-(trideuteriomethoxy)-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one makes it unique compared to other similar compounds. This isotopic labeling can provide valuable insights into reaction mechanisms and metabolic pathways, making it a powerful tool in scientific research.
特性
分子式 |
C17H19NO3 |
|---|---|
分子量 |
288.36 g/mol |
IUPAC名 |
(4R,4aR,7aR,12bS)-9-(trideuteriomethoxy)-2,3,4,4a,5,6,7a,13-octahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinolin-7-one |
InChI |
InChI=1S/C17H19NO3/c1-20-13-5-2-9-8-11-10-3-4-12(19)16-17(10,6-7-18-11)14(9)15(13)21-16/h2,5,10-11,16,18H,3-4,6-8H2,1H3/t10-,11+,16-,17-/m0/s1/i1D3 |
InChIキー |
JGORUXKMRLIJSV-HOSVTXOBSA-N |
異性体SMILES |
[2H]C([2H])([2H])OC1=C2C3=C(C[C@@H]4[C@H]5[C@]3(CCN4)[C@@H](O2)C(=O)CC5)C=C1 |
正規SMILES |
COC1=C2C3=C(CC4C5C3(CCN4)C(O2)C(=O)CC5)C=C1 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



![(3R,4R)-tert-Butyl 4-Methyl-3-(methyl(7H-pyrrolo[2,3-d]pyrimidin-4-yl)amino)piperidine-1-carboxylate](/img/structure/B13440150.png)
![Methyl 2-Ethoxy-1-((2'-(N-(trityloxy)carbamimidoyl)-[1,1'-biphenyl]-4-yl)methyl)-1H-benzo[d]imidazole-7-carboxylate](/img/structure/B13440162.png)
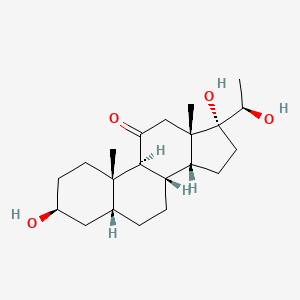

![(3S,7S,8S,9R,10R,13R,14S,17R)-3,7-dihydroxy-17-[(E,2R)-6-methoxy-6-methylhept-4-en-2-yl]-4,4,13,14-tetramethyl-2,3,7,8,10,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthrene-9-carbaldehyde](/img/structure/B13440190.png)
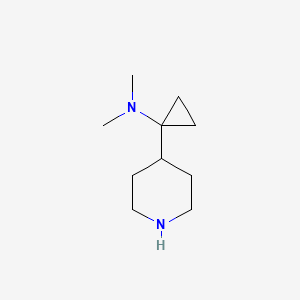

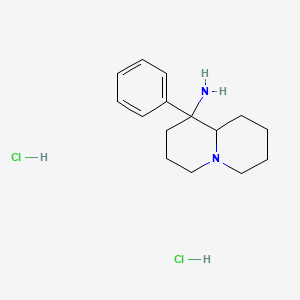
![(4S,7aR,12bS)-9-hydroxy-3-methyl-2,4,4a,5,6,7a-hexahydro-1H-4,12-methanobenzofuro[3,2-e]isoquinoline-7,13-dione](/img/structure/B13440216.png)
![hexyl (NZ)-N-[amino-[4-[[1-methyl-5-[[3-oxo-3-(pyridin-2-ylamino)propyl]-pyridin-2-ylcarbamoyl]benzimidazol-2-yl]methylamino]phenyl]methylidene]carbamate](/img/structure/B13440221.png)
